

Application Notes and Protocols for JBSNF-000028 in U2OS Cell Line Experiments

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Compound of Interest

Compound Name: JBSNF-000028 free base

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Introduction

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a key metabolic enzyme that catalyzes the methylation of nicotinamide to 1-methyl-nicotinamide (MNA).[3][4] Overexpression of NNMT has been linked to various metabolic disorders, making it a significant target for therapeutic intervention. The human osteosarcoma cell line, U2OS, is a valuable in vitro model for studying the cellular activity of NNMT inhibitors due to its human origin and robust experimental properties. These application notes provide detailed protocols for utilizing the U2OS cell line to characterize the inhibitory effects of JBSNF-000028 on NNMT activity.

Data Presentation

In Vitro Activity of JBSNF-000028

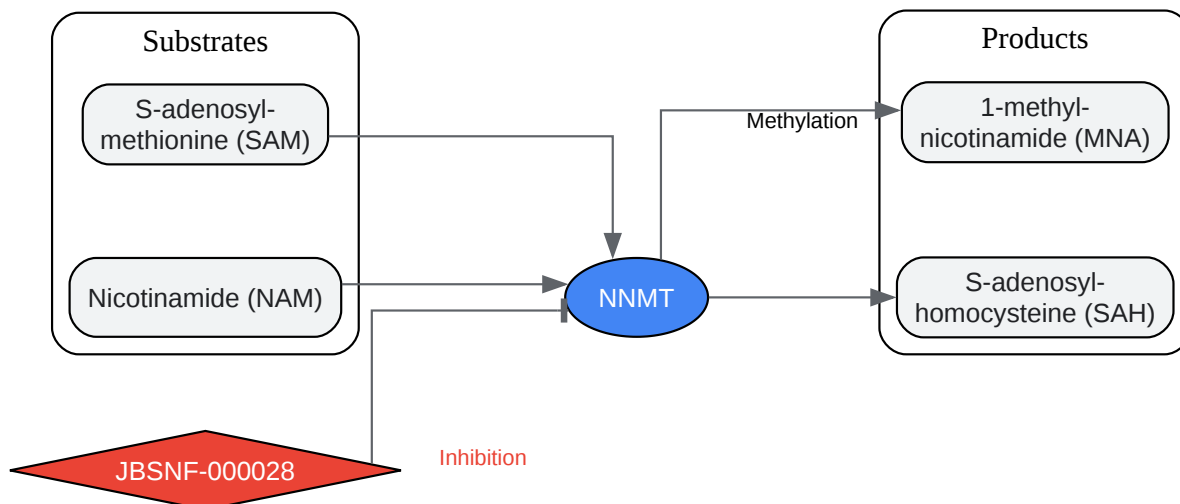
Parameter	Species/Cell Line	Value	Assay Method	Reference
IC ₅₀	Human NNMT (hNNMT)	0.033 μM	Enzymatic Assay	[1][3]
IC ₅₀	Monkey NNMT (mkNNMT)	0.19 μM	Enzymatic Assay	[1][3]
IC ₅₀	Mouse NNMT (mNNMT)	0.21 μM	Enzymatic Assay	[1][3]
IC ₅₀	Human NNMT (hNNMT)	0.13 μM	LC-MS/MS Detection	[3]
EC ₅₀	U2OS cells	2.5 μM	MNA Levels by LC-MS/MS (24h treatment)	[1][3][5][6][7]

Cytotoxicity of JBSNF-000028

Cell Line	Concentration Range	Incubation Time	Result	Assay Method	Reference
HepG2	10 - 100 μM	72 hours	No cytotoxicity observed	CellTiter-Glo	[3]

Signaling Pathway

The following diagram illustrates the metabolic pathway involving NNMT and the mechanism of action for JBSNF-000028.



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Caption: NNMT catalyzes the methylation of Nicotinamide using SAM, producing MNA and SAH. JBSNF-000028 inhibits this process.

Experimental Protocols

U2OS Cell Culture

A detailed protocol for the routine maintenance of U2OS cells.

Materials:

- U2OS cell line (ATCC HTB-96)
- DMEM (Gibco #11960)
- Fetal Bovine Serum (FBS)
- L-Glutamine
- Penicillin-Streptomycin (Gibco #15140-122)
- Trypsin-EDTA (0.05%) (Gibco #25300)

- Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
- DMSO
- 10 cm² tissue culture dishes
- 15 ml and 50 ml conical tubes
- Cryovials

Growth Medium Preparation:

- To a 500 ml bottle of DMEM, add 50 ml of FBS (10% final concentration), 5 ml of L-Glutamine (2 mM final concentration), and 5 ml of Penicillin-Streptomycin (100 units/ml penicillin, 100 µg/ml streptomycin).
- Store at 4°C.

Protocol for Thawing U2OS Cells:

- Rapidly thaw a cryovial of U2OS cells in a 37°C water bath.
- Transfer the thawed cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed growth medium.
- Centrifuge at 1500 rpm for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh growth medium.
- Transfer the cell suspension to a 10 cm² tissue culture dish.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Subculturing U2OS Cells:

- Change the growth medium every 2-3 days.
- When cells reach 85% confluency, aspirate the growth medium.

- Wash the cell monolayer with 5 ml of PBS.
- Add 5 ml of Trypsin-EDTA solution and incubate at 37°C until cells detach.
- Add 5 ml of fresh growth medium to inactivate the trypsin.
- Collect the cell suspension in a 15 ml conical tube and centrifuge at 1500 rpm for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
- Split the cells at a ratio of 1:4 to 1:6 into new culture vessels.
- Incubate at 37°C and 5% CO₂.

Protocol for Freezing U2OS Cells:

- Follow steps 1-7 of the subculturing protocol.
- Resuspend the cell pellet in freezing medium (growth medium with 5% DMSO) at a concentration of 2-5 x 10⁶ cells/ml.
- Aliquot 1 ml of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container at -80°C for 24 hours.
- Transfer the vials to liquid nitrogen for long-term storage.

NNMT Inhibition Assay in U2OS Cells

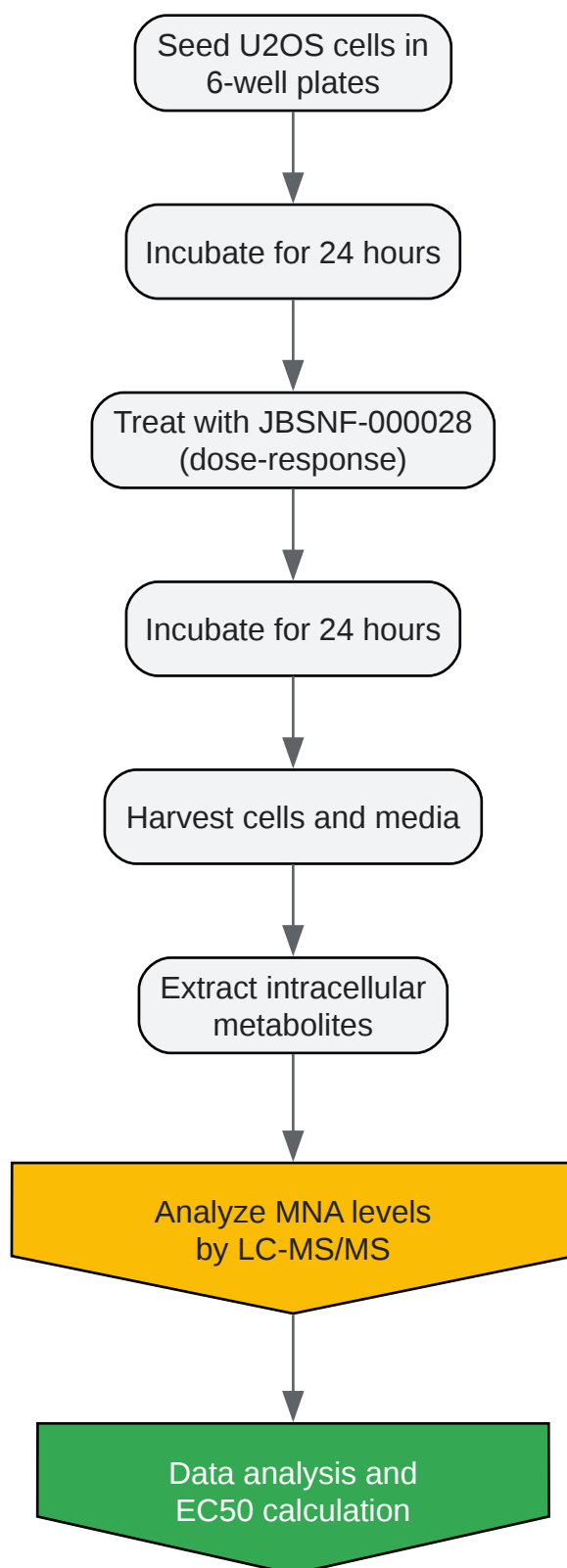
This protocol describes the treatment of U2OS cells with JBSNF-000028 and subsequent measurement of MNA levels.

Materials:

- U2OS cells
- Growth medium
- JBSNF-000028

- DMSO
- 6-well tissue culture plates
- LC-MS/MS system

Experimental Workflow Diagram:



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